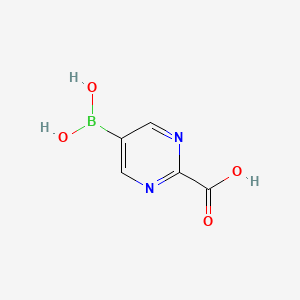

2-Carboxypyrimidine-5-boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Carboxypyrimidine-5-boronic acid is a chemical compound with the molecular formula C5H5BN2O4 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of 2-Carboxypyrimidine-5-boronic acid is represented by the InChI code: 1S/C5H5BN2O4/c9-5(10)4-7-1-3(2-8-4)6(11)12/h1-2,11-12H, (H,9,10) and the corresponding InChI key is LVFZDVKAXITDBK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Carboxypyrimidine-5-boronic acid has a molecular weight of 167.92 g/mol . It is recommended to be stored in a refrigerated environment .科学的研究の応用

Sensing Technologies

2-Carboxypyrimidine-5-boronic acid: plays a significant role in sensing technologies due to its ability to form complexes with diols and strong Lewis bases . This property is utilized in various sensing applications, including homogeneous assays and heterogeneous detection. The interaction with diols is particularly useful in biological labeling, protein manipulation, and the development of therapeutics .

Medicinal Chemistry

In medicinal chemistry, boronic acids, including 2-Carboxypyrimidine-5-boronic acid , are used for their anticancer, antibacterial, and antiviral properties . They have been incorporated into drugs like bortezomib, which treats multiple myeloma and mantle cell lymphoma. The boronic acid group’s stability and reactivity make it a valuable component in drug design .

Polymer Materials

Boronic acids are integral in the synthesis and application of biomedical polymers. These polymers have applications in therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment . The boronic acid moiety can be used to create bioactive polymers for precision therapy .

Optoelectronics

2-Carboxypyrimidine-5-boronic acid: contributes to the field of optoelectronics by being part of materials that harvest light or act as semiconductors, ligands, binding sites, or redox centers. These materials are used in sensors, photocatalysts, supercapacitors, solar-harvesting devices, and light-emitting diodes .

Biochemistry

In biochemistry, boronic acids are used for their strong Lewis acid properties, forming reversible covalent complexes with sugars and amino acids. This characteristic is exploited in plant cell wall synthesis, enzyme inhibition, and signaling pathways . Boronic acids also play a role in the synthesis of natural products and have implications for plant health and cell signaling .

Catalysis

Boronic acid catalysis (BAC) uses the concept of electrophilic and nucleophilic activation of alcohols and carboxylic acids. 2-Carboxypyrimidine-5-boronic acid can be used to catalyze the formation of amides from amines, cycloadditions, and conjugate additions with unsaturated carboxylic acids. It also activates alcohols to form carbocation intermediates for Friedel–Crafts-type reactions .

Safety and Hazards

将来の方向性

While specific future directions for 2-Carboxypyrimidine-5-boronic acid are not mentioned in the search results, borinic acids and their derivatives are being studied for their use in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . This suggests potential future applications in these areas for 2-Carboxypyrimidine-5-boronic acid.

作用機序

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and other organic groups in these reactions.

Mode of Action

The mode of action of 2-Carboxypyrimidine-5-boronic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions , it may be involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.

Result of Action

As a potential reagent in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds, which could have various downstream effects depending on the specific context of the reaction.

Action Environment

Suzuki–miyaura cross-coupling reactions, in which this compound may play a role, are known to be exceptionally mild and functional group tolerant , suggesting that they can be effectively carried out in a variety of environmental conditions.

特性

IUPAC Name |

5-boronopyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BN2O4/c9-5(10)4-7-1-3(2-8-4)6(11)12/h1-2,11-12H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFZDVKAXITDBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)C(=O)O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carboxypyrimidine-5-boronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2962030.png)

![3-chloro-2-{[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2962038.png)

![4-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]methyl]benzonitrile](/img/structure/B2962042.png)

amino}-1-[(E)-[(3-ethoxy-4-hydroxyphenyl)methylidene]amino]urea](/img/structure/B2962046.png)

![Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2962050.png)